
Naproxcinod
Descripción general
Descripción
Naproxcinod es un fármaco antiinflamatorio no esteroideo (AINE) desarrollado por la empresa farmacéutica francesa NicOx. Es un derivado del naproxeno con un éster nitroxibutilo, lo que le permite actuar como donante de óxido nítricoEstos fármacos tienen como objetivo proporcionar una eficacia analgésica similar a los AINE tradicionales, pero con menos efectos secundarios gastrointestinales y cardiovasculares .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Naproxcinod se metaboliza a naproxeno y una entidad donante de óxido nítrico. El óxido nítrico liberado tiene varios efectos cardiovasculares, que incluyen vasodilatación, inhibición plaquetaria e inhibición de la proliferación del músculo liso vascular. Estas acciones ayudan a mantener el tono vascular normal y reducen el riesgo de eventos cardiovasculares asociados con los AINE tradicionales .
Análisis Bioquímico
Biochemical Properties
Naproxcinod interacts with cyclooxygenase enzymes, inhibiting their activity . This inhibition reduces the production of prostaglandins, which are key players in inflammation and pain. Additionally, this compound acts as a nitric oxide donor . Nitric oxide is a signaling molecule that has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to inflammation and pain . In osteoarthritis, a condition for which this compound has been investigated, it can reduce inflammation and pain, thereby improving joint function .
Molecular Mechanism
This compound is metabolized to naproxen and a nitric oxide donating moiety . The naproxen component of this compound exerts its effects at the molecular level by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . The nitric oxide donating moiety of this compound contributes to its cardiovascular effects .
Temporal Effects in Laboratory Settings
Long-term treatment with this compound has shown significant improvement of the dystrophic phenotype with beneficial effects present throughout the disease progression . It has been observed that this compound significantly ameliorates skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A dose of 21 mg/kg/day has been found to be effective in improving muscle function and reducing both skeletal muscle and cardiac fibrosis . Higher doses may lead to adverse effects .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism to naproxen and a nitric oxide donating moiety
Métodos De Preparación
La síntesis de naproxcinod implica varios pasos:
Esterificación y Eterificación: Naproxeno se disuelve en ciclohexano y se hace reaccionar con 4-cloro-1-butanol en presencia de ácido sulfúrico concentrado como catalizador. La mezcla de reacción se refluye y se separa el agua.
Formación de Éster Nítrico: La sal de sodio del ácido 2-(6-metoxi-2-naftil)propiónico se hace reaccionar con 1-bromo-4-clorobutano en dimetilformamida para dar 4-clorobutíl-2-(6-metoxi-2-naftil)propionato.
Análisis De Reacciones Químicas
Naproxcinod experimenta varias reacciones químicas, que incluyen:
Oxidación y Reducción: El grupo éster nitroxibutilo puede experimentar reacciones redox, liberando óxido nítrico.
Sustitución: Los grupos éster y éter pueden participar en reacciones de sustitución en condiciones apropiadas.
Hidrólisis: El enlace éster se puede hidrolizar para producir naproxeno y 4-nitroxi-butanol.
Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, hidróxido de sodio, nitrato de plata y dimetilformamida. Los principales productos formados son naproxeno y óxido nítrico .
Comparación Con Compuestos Similares
Naproxcinod es único entre los AINE debido a su doble mecanismo de acción. Los compuestos similares incluyen:
Naproxeno: Un AINE tradicional con propiedades antiinflamatorias y analgésicas, pero asociado con efectos secundarios gastrointestinales y cardiovasculares.
Celecoxib: Un inhibidor de la COX-2 con menos efectos secundarios gastrointestinales, pero un mayor riesgo de eventos cardiovasculares.
AINE que liberan sulfuro de hidrógeno: Estos compuestos tienen como objetivo reducir la toxicidad gastrointestinal mediante la liberación de sulfuro de hidrógeno, que protege la mucosa gastrointestinal.
This compound destaca por su capacidad de donar óxido nítrico, proporcionando beneficios cardiovasculares al mismo tiempo que mantiene la eficacia analgésica .
Actividad Biológica
Naproxcinod is a novel compound classified as a cyclooxygenase-inhibiting nitric oxide donor (CINOD). It is primarily investigated for its potential therapeutic effects in conditions such as osteoarthritis and muscular dystrophies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profile, and comparative studies with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This compound combines the anti-inflammatory properties of traditional NSAIDs with the vasodilatory effects of nitric oxide (NO) donation. This dual action aims to reduce inflammation while minimizing gastrointestinal side effects typically associated with NSAIDs. The compound selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis, which is crucial in mediating pain and inflammation.
Osteoarthritis Treatment
Several clinical trials have evaluated the efficacy of this compound in treating osteoarthritis (OA). A notable Phase II study demonstrated that both 375 mg and 750 mg doses were statistically superior to placebo in alleviating OA symptoms over a 13-week period. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores indicated significant improvements in pain, stiffness, and physical function compared to placebo and naproxen:
Treatment Group | WOMAC Pain Score Reduction | WOMAC Stiffness Score Reduction | WOMAC Function Score Reduction |
---|---|---|---|
This compound 375 mg | 0.54 | 0.23 | 0.17 |
This compound 750 mg | Similar to naproxen | Similar to naproxen | Similar to naproxen |
Placebo | - | - | - |
The results indicated that this compound maintained a comparable efficacy profile to naproxen while exhibiting a lower incidence of gastrointestinal ulcers (9.7% vs. 13.7%) .
Muscular Dystrophy Studies
Research involving mdx mice, a model for Duchenne muscular dystrophy (DMD), has shown promising results for this compound. Long-term treatment with this compound at a dosage of 21 mg/kg/day resulted in significant improvements in muscle strength, histopathological features, and heart function:
- Muscle Strength: Increased hindlimb grip strength.
- Inflammation: A 30% reduction in inflammatory cell infiltration in muscle tissues.
- Heart Function: Improved ejection fraction and reduced fibrosis levels .
A comparative study indicated that this compound significantly enhanced skeletal muscle force and resistance to fatigue compared to equimolar doses of naproxen, which showed limited effects .
Safety Profile
This compound's safety profile appears favorable compared to traditional NSAIDs. In clinical trials, it was associated with fewer gastrointestinal adverse effects and did not significantly alter serum creatinine or electrolyte levels compared to placebo . However, some patients reported symptoms related to low blood pressure, such as dizziness .
Comparative Analysis with Traditional NSAIDs
This compound has been positioned as a safer alternative to conventional NSAIDs like naproxen due to its unique mechanism that mitigates common side effects. The following table summarizes key differences:
Feature | This compound | Naproxen |
---|---|---|
Gastrointestinal Ulcer Incidence | Lower (9.7%) | Higher (13.7%) |
Blood Pressure Impact | No significant increase | Increase observed |
Muscle Function Improvement | Significant | Limited |
Propiedades
IUPAC Name |
4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167523 | |
Record name | Naproxcinod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163133-43-5 | |
Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxcinod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxcinod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naproxcinod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXCINOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.